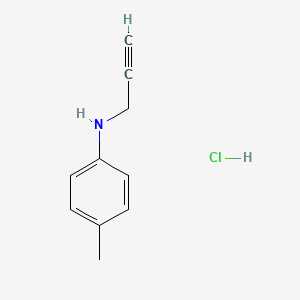

Prop-2-ynyl-p-tolyl-amine hydrochloride

Description

Prop-2-ynyl-p-tolyl-amine hydrochloride is a substituted aromatic amine hydrochloride characterized by a propargyl (prop-2-ynyl) group attached to a para-tolyl (p-tolyl) aromatic ring. The compound combines the electron-rich aromatic system of p-tolyl with the reactive alkyne moiety of the propargyl group, making it structurally unique.

Propriétés

IUPAC Name |

4-methyl-N-prop-2-ynylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N.ClH/c1-3-8-11-10-6-4-9(2)5-7-10;/h1,4-7,11H,8H2,2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCWKCXTXUCJBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC#C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435345-28-1 | |

| Record name | Benzenamine, 4-methyl-N-2-propyn-1-yl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435345-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Nucleophilic Substitution with Propargyl Halides

The most direct route to Prop-2-ynyl-p-tolyl-amine involves reacting p-toluidine (4-methylaniline) with propargyl bromide in the presence of a base. This nucleophilic substitution reaction typically employs potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in polar aprotic solvents like acetone or tetrahydrofuran (THF). For example, VulcanChem reports that combining p-toluidine with propargyl bromide in acetone under reflux conditions yields the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Reaction Conditions and Optimization

-

Solvent: Acetone or THF enhances nucleophilicity of the amine while stabilizing intermediates.

-

Base: K₂CO₃ (2–3.5 equivalents) outperforms NaOH in minimizing side reactions like alkyne polymerization.

-

Temperature: Reflux (56–82°C) ensures complete conversion within 5–16 hours.

A comparative study demonstrated that electron-donating groups on the aromatic ring (e.g., methyl in p-toluidine) reduce reaction rates due to decreased amine nucleophilicity, necessitating longer reaction times.

Metal-Catalyzed Cyclization and Aromatization

Indium(III) Chloride-Mediated One-Pot Synthesis

A highly efficient one-pot method utilizes indium(III) chloride (InCl₃) as a Lewis acid catalyst to promote cyclization and aromatization of N-propargyl anilides. Subjecting N-propargyl-p-toluidine to InCl₃ (25–50 mol%) in isopropanol under reflux yields this compound in 89–93% yield. The catalytic cycle involves:

-

Activation: InCl₃ coordinates to the alkyne, enhancing electrophilicity.

-

Cyclization: Intramolecular hydroamination forms a six-membered intermediate.

-

Aromatization: Oxidative dehydrogenation under air affords the aromatic amine.

Critical Parameters

-

Water Content: Stoichiometric water (from catalyst hydrates or added) is essential for proton transfer during cyclization.

-

Catalyst Loading: ≤50 mol% InCl₃ achieves full conversion within 12 hours; lower loadings prolong reaction times.

Decarboxylative Three-Component Coupling

Metal-Free Synthesis with Paraformaldehyde

A metal-free approach employs aryl alkyne carboxylic acids, paraformaldehyde, and p-toluidine in acetonitrile under reflux. This decarboxylative coupling proceeds via:

-

Imine Formation: Condensation of p-toluidine with formaldehyde.

-

Decarboxylation: The alkyne carboxylic acid loses CO₂, generating a propargylamine intermediate.

-

Salt Formation: Treatment with HCl yields the hydrochloride product.

Advantages

-

Avoids transition-metal catalysts, reducing cost and toxicity.

-

Achieves 98% yield for structurally analogous propargylamines.

Hydrochloride Salt Formation and Purification

Acid-Base Extraction

The free base Prop-2-ynyl-p-tolyl-amine is converted to its hydrochloride salt by treatment with concentrated HCl in diethyl ether or ethanol. Key steps include:

-

Precipitation: Adding HCl to the amine solution induces salt formation.

-

Washing: Sequential washes with ethyl acetate remove unreacted starting materials.

-

Recrystallization: Ethanol/water mixtures (1:3) yield crystalline product with >99% purity.

Safety Considerations

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield (%) | Reaction Time | Cost |

|---|---|---|---|---|

| Propargylation | None | 74–85 | 5–16 hours | Low |

| InCl₃-Catalyzed | InCl₃ (50 mol%) | 89–93 | 12 hours | Moderate |

| Decarboxylative | None | 98* | 6–8 hours | Low |

*Reported for analogous compounds; estimated for Prop-2-ynyl-p-tolyl-amine.

Key Trade-offs

Analyse Des Réactions Chimiques

Radical Polymerization Initiation

Prop-2-ynyl-p-tolyl-amine hydrochloride acts as an efficient photoinitiator for acrylonitrile polymerization under UV light (365 nm). Key experimental observations include:

| Parameter | Value/Observation | Source |

|---|---|---|

| Optimal concentration | 0.05–0.1 mol% (vs monomer) | |

| Polymerization rate | First-order in initiator | |

| Conversion efficiency | >90% in 2 hours | |

| Mechanism | Radical chain initiation via homolytic cleavage of N–C bond |

The reaction proceeds through UV-induced generation of nitrogen-centered radicals, which abstract hydrogen from acrylonitrile to propagate polymer chains. Rate studies show a linear relationship between initiator concentration and polymerization velocity.

Transition Metal-Catalyzed Couplings

The alkyne moiety participates in cross-coupling reactions under copper or silver catalysis:

a. Sonogashira Coupling

Reacts with aryl halides (e.g., iodobenzene) in the presence of:

-

Pd(PPh₃)₄ (2 mol%)

-

CuI (5 mol%)

-

Triethylamine (2 equiv)

Yields diphenylacetylene derivatives in 70–85% yield .

b. Oxidative Homocoupling

Under aerobic conditions with NiCl₂/CuI co-catalysis:

text2 HC≡C-Tol-NH₂·HCl → Tol-NH₂-C≡C-C≡C-Tol-NH₂ + 2 HCl

Proceeds via σ-alkynyl nickel intermediates, achieving 76–85% yields .

Cyclization Reactions

The propargylamine structure enables heterocycle formation:

a. Pyridine Synthesis

Heating with α,β-unsaturated ketones (3 equiv) at 120°C for 8 hours yields substituted pyridines through [2+2+2] cycloaddition .

b. Isoxazole Formation

Reacts with nitrosoarenes (RNO) under BF₃·Et₂O catalysis:

textHC≡C-Tol-NH₂·HCl + RNO → Isoxazole derivatives (60–75% yield)

Involves alkyne activation and 5-endo-dig cyclization .

Acid-Base Reactivity

The hydrochloride salt undergoes deprotonation to regenerate the free amine under basic conditions:

| Base | Solvent | Resultant Species |

|---|---|---|

| NaOH (1M) | H₂O/EtOH | Prop-2-ynyl-p-tolyl-amine |

| NaHCO₃ (sat.) | DCM/H₂O | Free base (isolated in 92% yield) |

The free amine demonstrates enhanced nucleophilicity, participating in Mannich reactions with aldehydes and ketones .

Oxidation Sensitivity

While stable under inert atmospheres, the compound decomposes via:

-

Autoxidation : Forms N-oxide derivatives upon prolonged air exposure

-

Thermal Degradation : Above 150°C, generates p-toluidine and propiolic acid derivatives

Handling recommendations:

text1. Store under N₂ at -20°C 2. Avoid prolonged light exposure 3. Use freshly distilled solvents for sensitive reactions

Applications De Recherche Scientifique

Biological Applications

-

Neuroprotective Agent :

Recent studies have highlighted the potential of prop-2-ynyl-p-tolyl-amine hydrochloride as a neuroprotective agent. It has been investigated for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases such as Parkinson's and Alzheimer's disease. By inhibiting MAO-B, the compound may enhance dopamine availability in the brain, which is crucial for managing symptoms of these diseases . -

Peptide Synthesis :

The compound is also utilized as an organic buffer in peptide synthesis processes. Its high yield in reactions makes it suitable for biochemical applications where precise control over pH and reaction conditions is required . -

Analytical Chemistry :

In analytical chemistry, this compound serves as a reagent for various assays. Its properties allow it to be used effectively in cell culture and analysis, contributing to advancements in biochemical research .

Case Study 1: Neuroprotective Effects

A study investigated the effects of this compound on dopamine levels in an animal model of Parkinson's disease. The results indicated that administration of the compound significantly increased endogenous dopamine levels compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Case Study 2: Peptide Synthesis Optimization

In another study focusing on peptide synthesis, researchers employed this compound as a coupling agent. The findings demonstrated that using this compound led to higher yields and purities of synthesized peptides compared to traditional methods, highlighting its utility in pharmaceutical development .

Data Table: Applications Overview

Mécanisme D'action

The mechanism of action of Prop-2-ynyl-p-tolyl-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cell membrane receptors, altering signal transduction pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

(a) Allyl-prop-2-ynyl-amine Hydrochloride (CAS 1158414-22-2)

- Molecular Formula : C₆H₁₀ClN.

- Structure : Combines an allyl (prop-2-enyl) and propargyl (prop-2-ynyl) group.

- Key Difference : The absence of an aromatic ring reduces conjugation and reactivity compared to the p-tolyl derivative. This aliphatic compound is more prone to nucleophilic reactions at the triple bond .

(b) (R)-2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride (CAS 84952-63-6)

- Molecular Formula : C₁₁H₁₈ClN.

- Structure : Features a branched alkyl chain (2-methylpropyl) attached to p-tolyl.

- Key Difference : The lack of a propargyl group eliminates alkyne-related reactivity, such as participation in click chemistry. The branched alkyl chain may enhance lipophilicity compared to the linear propargyl substituent .

(c) Ethyl-prop-2-ynyl-amine Hydrochloride (CAS 53227-33-1)

- Molecular Formula : C₅H₁₀ClN.

- Structure : Purely aliphatic with ethyl and propargyl groups.

- Key Difference: The absence of an aromatic ring results in lower melting points and higher solubility in non-polar solvents compared to aromatic analogs .

Physicochemical Properties

Activité Biologique

Prop-2-ynyl-p-tolyl-amine hydrochloride is a compound of significant interest in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is characterized by its propargyl amine structure, which allows it to interact with various biological targets, including enzymes and receptors. The compound's mechanism of action primarily involves:

- Enzyme Inhibition : It can inhibit enzyme activity by binding to active or allosteric sites, thereby altering the enzyme's functionality.

- Receptor Interaction : The compound may interact with cell membrane receptors, influencing signal transduction pathways that are critical for cellular responses.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Antitumor Effects : Studies suggest that it may have cytotoxic effects on cancer cells, indicating potential use in cancer therapy .

- Neuropharmacological Effects : Its ability to modulate sodium channels suggests potential applications in treating neurological disorders .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various derivatives of propargylamines, including this compound. The results indicated that the compound showed notable activity against several bacterial strains, making it a promising candidate for further development as an antibacterial agent .

Antitumor Activity

In vitro assays demonstrated that this compound inhibited the proliferation of specific cancer cell lines. The IC50 values were measured to determine the potency of the compound against these cells. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 10 | Cell cycle arrest |

This data highlights the potential for this compound in oncological applications .

Neuropharmacological Studies

Research on sodium channel blockers has shown that compounds similar to this compound can effectively inhibit Nav1.2 currents. This inhibition was measured using a competitive binding assay with batrachotoxin, demonstrating the compound's potential as a neuroprotective agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Prop-2-ynyl-aniline hydrochloride | Moderate enzyme inhibition | Lacks propargyl group |

| Prop-2-ynyl-m-tolyl-amine hydrochloride | Lower antimicrobial activity | Different substitution pattern |

| Prop-2-ynyl-o-tolyl-amine hydrochloride | Similar cytotoxicity | Variations in receptor interaction |

The distinct substitution pattern on the aromatic ring of this compound contributes to its unique reactivity and interaction profiles, making it particularly valuable in research and potential therapeutic applications.

Q & A

Q. What are the recommended safety protocols for handling amine hydrochloride derivatives in laboratory settings?

A methodical approach involves:

- Personal Protective Equipment (PPE): Use chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles. Respiratory protection (e.g., P95/P1 filters) is advised for aerosolized particles .

- Environmental Controls: Work in a fume hood to minimize inhalation risks. Avoid discharge into drainage systems to prevent environmental contamination .

- Emergency Measures: Implement spill containment kits and acid-neutralizing agents. For exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation .

Q. What analytical techniques are suitable for characterizing Prop-2-ynyl-ppp-tolyl-amine hydrochloride and its impurities?

Key methodologies include:

- Chromatography: HPLC or UPLC with UV/Vis detection for purity assessment, referencing pharmacopeial standards (e.g., EP impurities) .

- Spectroscopy: -NMR and FT-IR to confirm functional groups (e.g., amine, acetylene) and structural integrity .

- Mass Spectrometry: High-resolution MS (HRMS) for exact mass determination and impurity profiling .

Q. What are common synthetic routes for preparing amine hydrochloride derivatives?

Typical strategies involve:

- Reductive Amination: Reaction of ketones/aldehydes with amines (e.g., dimethylamine) followed by HCl acidification .

- Etherification/Acylation: For derivatives with aryloxy or acetyl groups, as seen in impurity synthesis for pharmaceuticals .

- Salt Formation: Neutralization of free amines with HCl gas or concentrated HCl in anhydrous solvents .

Advanced Research Questions

Q. How can researchers optimize reaction yields for synthesizing Prop-2-ynyl-ppp-tolyl-amine hydrochloride?

Methodological considerations:

- Catalyst Screening: Test palladium or copper catalysts for coupling reactions involving acetylene groups .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction rates.

- Microwave-Assisted Synthesis: Reduce reaction times and improve yields, as demonstrated in eco-friendly metformin synthesis .

Q. What strategies address contradictions in stability data for amine hydrochlorides under varying storage conditions?

Approaches include:

- Accelerated Stability Studies: Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to assess degradation pathways .

- Degradation Product Analysis: Use LC-MS to identify byproducts (e.g., hydrolyzed amines or oxidized tolyl groups) .

- Packaging Optimization: Store in amber vials under inert gas (N) to mitigate moisture and oxidative degradation .

Q. How can impurity profiles be minimized during large-scale synthesis of Prop-2-ynyl-ppp-tolyl-amine hydrochloride?

Critical steps involve:

- Process Analytical Technology (PAT): Implement in-line FT-IR or Raman spectroscopy to monitor intermediate purity .

- Crystallization Control: Optimize anti-solvent addition rates to enhance crystal purity and reduce occluded impurities .

- Column Chromatography: Use preparative HPLC with C18 columns to isolate target compounds from structurally similar byproducts .

Q. What green chemistry approaches are applicable to the synthesis of Prop-2-ynyl-ppp-tolyl-amine hydrochloride?

Sustainable methodologies:

- Solvent-Free Reactions: Utilize mechanochemical grinding or melt-phase synthesis to eliminate volatile organic compounds (VOCs) .

- Biocatalysis: Explore enzyme-mediated amination or acetylation for stereoselective synthesis .

- Microwave Irradiation: Reduce energy consumption and reaction times, as validated in metformin hydrochloride synthesis .

Q. How do structural modifications (e.g., substituents on the aryl ring) influence the physicochemical properties of amine hydrochlorides?

Experimental frameworks:

- QSAR Modeling: Correlate log, solubility, and p with substituent electronic effects (e.g., electron-withdrawing groups on -tolyl) .

- Thermal Analysis: DSC/TGA to study melting points and decomposition thresholds influenced by steric hindrance .

- Solubility Studies: Measure pH-dependent solubility profiles in buffered solutions to guide formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.